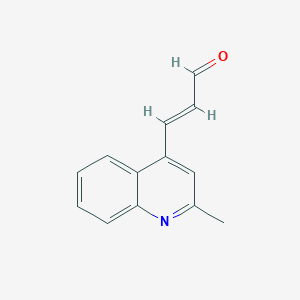
3-(2-Methylquinolin-4-yl)acrylaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methylquinolin-4-yl)acrylaldehyde is an organic compound with the molecular formula C13H11NO It is a derivative of quinoline, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methylquinolin-4-yl)acrylaldehyde typically involves the reaction of 2-methylquinoline with acrolein. The reaction is carried out under acidic conditions, often using a strong acid like sulfuric acid as a catalyst. The process involves the formation of an intermediate, which then undergoes cyclization to form the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2-Methylquinolin-4-yl)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions, where different substituents replace the hydrogen atoms on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products: The major products formed from these reactions include various quinoline derivatives, which can have different functional groups such as hydroxyl, amino, and halogen groups .
Applications De Recherche Scientifique
3-(2-Methylquinolin-4-yl)acrylaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(2-Methylquinolin-4-yl)acrylaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparaison Avec Des Composés Similaires
4-Hydroxy-2-quinolones: These compounds have similar structures but differ in their functional groups and biological activities.
3-Acetylquinoline Derivatives: These derivatives share the quinoline backbone but have different substituents, leading to varied chemical and biological properties.
Uniqueness: 3-(2-Methylquinolin-4-yl)acrylaldehyde is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C13H11NO |
|---|---|
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
(E)-3-(2-methylquinolin-4-yl)prop-2-enal |
InChI |
InChI=1S/C13H11NO/c1-10-9-11(5-4-8-15)12-6-2-3-7-13(12)14-10/h2-9H,1H3/b5-4+ |
Clé InChI |
QDFSWHMPUMEXAP-SNAWJCMRSA-N |
SMILES isomérique |
CC1=NC2=CC=CC=C2C(=C1)/C=C/C=O |
SMILES canonique |
CC1=NC2=CC=CC=C2C(=C1)C=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


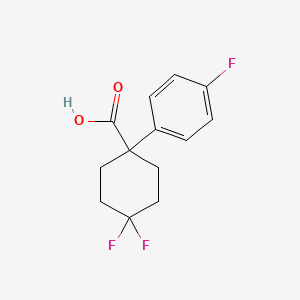
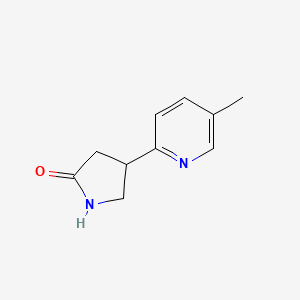
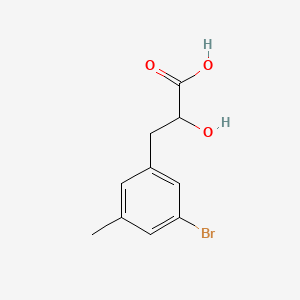


![Ethyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate](/img/structure/B13545313.png)
![Ethyl 2-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13545322.png)
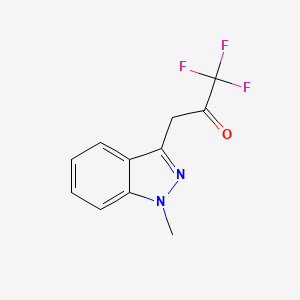

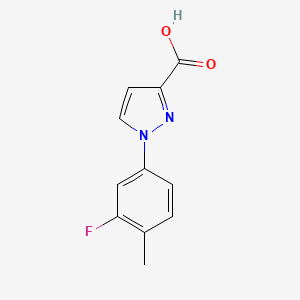

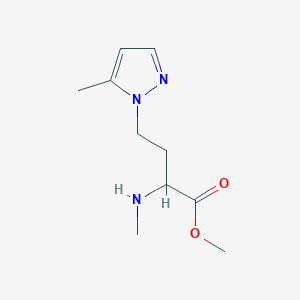

![1,2-Bis[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B13545363.png)
